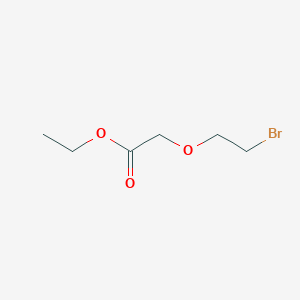
3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H14N2O2 It is known for its unique structure, which includes a cyclopentyl group and a prop-2-yn-1-yl group attached to an imidazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione typically involves the reaction of cyclopentanone with propargylamine to form an intermediate, which is then cyclized with urea to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
化学反応の分析
Types of Reactions
3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the nucleophile used but can include azide derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, leading to changes in biochemical processes within cells.
類似化合物との比較
Similar Compounds
5,5-diphenylimidazolidine-2,4-dione: Known for its biological activities, including anti-inflammatory and antitumor properties.
1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione: Studied for its potential use in click chemistry and as a pharmaceutical intermediate.
Uniqueness
3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione involves the reaction of cyclopentanone with propargylamine to form 3-cyclopentylprop-2-yn-1-amine, which is then reacted with maleic anhydride to form the target compound.", "Starting Materials": [ "Cyclopentanone", "Propargylamine", "Maleic anhydride" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with propargylamine in the presence of a base such as potassium carbonate to form 3-cyclopentylprop-2-yn-1-amine.", "Step 2: Maleic anhydride is added to the reaction mixture and the resulting mixture is heated to form the target compound, 3-cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione." ] } | |
CAS番号 |
1544567-32-9 |
分子式 |
C11H14N2O2 |
分子量 |
206.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



